molecular formula C13H10IN3O2S B11068829 N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide

N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide

Cat. No.: B11068829
M. Wt: 399.21 g/mol
InChI Key: QPZROZJGHPWUBI-UHFFFAOYSA-N
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Description

N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives It is characterized by the presence of an indazole ring, an iodine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide typically involves the reaction of 1H-indazole with 4-iodobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form new bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring and sulfonamide group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The iodine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide is unique due to the presence of the iodine atom and sulfonamide group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in medicinal chemistry and material science, where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H10IN3O2S

Molecular Weight

399.21 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C13H10IN3O2S/c14-10-4-6-11(7-5-10)20(18,19)17-12-3-1-2-9-8-15-16-13(9)12/h1-8,17H,(H,15,16)

InChI Key

QPZROZJGHPWUBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I)NN=C2

Origin of Product

United States

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